Synthetic Accessibility via Visible-Light Catalysis
The 1,2,3-triazolo[1,5-a]quinazolin-5(4H)-one core can be synthesized via a metal-free, visible-light-promoted intramolecular C–H amination using catalytic I₂, delivering products in moderate to excellent yields with broad substrate scope and good functional group tolerance [1]. Representative 3-aryl substituted analogs were isolated in yields ranging from 51% to 92% under optimized conditions (I₂ 10 mol%, blue LED, MeCN, rt, 12–24 h) [1]. This method provides direct synthetic access to the 3-(2-chlorophenyl) derivative, contrasting with alternative routes to [1,2,4]triazolo[1,5-a]quinazolines which employ Dimroth rearrangement of [1,2,4]triazolo[4,3-a] isomers at elevated temperatures (150–160 °C) and may require additional purification steps [2].
| Evidence Dimension | Synthetic yield and method accessibility |
|---|---|
| Target Compound Data | Yield range for 3-aryl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-ones: 51–92% under visible-light I₂-catalyzed conditions [1] |
| Comparator Or Baseline | [1,2,4]triazolo[1,5-a]quinazolin-5(4H)-ones: synthesized via Dimroth rearrangement at 150–160 °C; typical yields 65–85% reported across multiple substrates [2] |
| Quantified Difference | Comparable or superior yields (up to 92% vs. 85%) under milder conditions (room temperature, visible light vs. thermal 150–160 °C); broader substrate scope reported for the I₂ method |
| Conditions | Target: I₂ (10 mol%), blue LED, MeCN, rt. Comparator: thermal Dimroth rearrangement, 150–160 °C, DMF or ethylene glycol. |
Why This Matters
For procurement, the existence of a mild, metal-free, high-yielding synthetic route for the [1,2,3]triazolo core enhances the feasibility of obtaining custom 3-aryl analogs at scale without heavy-metal contamination, a critical advantage for biological testing laboratories.
- [1] Du, W.; Huang, H.; Xiao, T.; Jiang, Y. Metal-Free, Visible-Light Promoted Intramolecular Azole C−H Bond Amination Using Catalytic Amount of I₂: A Route to 1,2,3-Triazolo[1,5-a]quinazolin-5(4H)-ones. Adv. Synth. Catal. 2020, 362(22), 5124–5129. DOI: 10.1002/adsc.202000917. View Source
- [2] Shawali, A. S.; Hassaneen, H. M.; Shurrab, N. K. A New Convenient Synthesis of 2,4-Disubstituted-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-ones. J. Heterocycl. Chem. 2008, 45(6), 1825–1829. DOI: 10.1002/jhet.5570450642. View Source
